molecular formula C9H13BrN2 B13041806 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine

1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13041806
M. Wt: 229.12 g/mol
InChI Key: HYDHBEFUAXBBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is substituted by a 3-bromo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine typically involves the reaction of 3-bromo-4-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-methylphenyl)ethane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.

    1-(3-Bromo-4-methylphenyl)ethane-1,2-dinitrile: Contains nitrile groups instead of amine groups.

    1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3

InChI Key

HYDHBEFUAXBBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.